molecular formula C27H17N5O7 B4752012 2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide

2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide

Cat. No. B4752012
M. Wt: 523.5 g/mol
InChI Key: RVUZCBXRLIGBEL-UHFFFAOYSA-N
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Description

2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as NBQX, which is an abbreviation for its full chemical name. NBQX has been found to have a variety of biochemical and physiological effects, making it a useful tool for researchers in many different fields.

Mechanism of Action

NBQX works by binding to the AMPA receptor and preventing the binding of glutamate. Glutamate is an important neurotransmitter that plays a key role in many physiological processes, including learning and memory. By blocking the activity of AMPA receptors, NBQX can disrupt the normal functioning of these processes.
Biochemical and Physiological Effects:
NBQX has been found to have a variety of biochemical and physiological effects. For example, it has been shown to block the induction of long-term potentiation (LTP) in the hippocampus, which is a key process involved in learning and memory. NBQX has also been found to reduce the severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NBQX in lab experiments is its selectivity for AMPA receptors. This allows researchers to study the specific role of these receptors in various physiological processes. However, one limitation of using NBQX is that it may have off-target effects on other receptors or enzymes. Additionally, NBQX has a relatively short half-life, which can make it difficult to study long-term effects.

Future Directions

There are many potential future directions for research on NBQX. One area of interest is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease. Another potential direction is the development of more selective AMPA receptor antagonists that can be used to study the specific roles of different subtypes of AMPA receptors. Additionally, researchers may explore the use of NBQX in combination with other drugs to achieve synergistic effects.

Scientific Research Applications

NBQX has been widely used in scientific research as a tool to study the function of glutamate receptors in the brain. Glutamate receptors are important for many different physiological processes, including learning and memory. NBQX is a selective antagonist of AMPA receptors, which are a type of glutamate receptor. By blocking the activity of AMPA receptors, researchers can study the role of these receptors in various physiological processes.

properties

IUPAC Name

2-nitro-N-[4-[5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N5O7/c33-25(19-5-1-3-7-22(19)31(35)36)28-17-11-9-16(10-12-17)27-30-21-15-18(13-14-24(21)39-27)29-26(34)20-6-2-4-8-23(20)32(37)38/h1-15H,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUZCBXRLIGBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-N-{2-[4-(2-nitrobenzamido)phenyl]-1,3-benzoxazol-5-YL}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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